7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Overview
Description
7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with significant biological and industrial importance due to its unique chemical structure and properties. The compound has a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol. It is known for its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves multicomponent reactions. One common method includes the condensation of appropriate precursors under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product formation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up to industrial production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has diverse applications in scientific research:
Chemistry: It is used in the synthesis of other heterocyclic compounds and as a building block for complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antiurease properties.
Medicine: Potential therapeutic applications include its use as an antimicrobial and anti-inflammatory agent.
Industry: The compound’s unique properties make it suitable for use in electrochemical DNA sensing and nonlinear optical applications.
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For instance, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
3-Methylpyrido[2,3-b]pyrazine: Another heterocyclic compound with similar structural features.
7-Methylpyrido[3,4-b]pyrazine-2,3-diol: A closely related compound with slight structural variations.
Uniqueness: 7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione stands out due to its specific substitution pattern and the presence of hydroxyl groups, which contribute to its unique chemical and biological properties .
Properties
IUPAC Name |
7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(9-3-4)11-8(13)7(12)10-5/h2-3H,1H3,(H,10,12)(H,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKRWHGMHPFKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=O)C(=O)N2)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444650 |
Source
|
Record name | 7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144435-02-9 |
Source
|
Record name | 1,4-Dihydro-7-methylpyrido[2,3-b]pyrazine-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144435-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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